molecular formula C10H12FNO B12845803 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine

1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine

Cat. No.: B12845803
M. Wt: 181.21 g/mol
InChI Key: XNDFQNGZBVAFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-2-methoxyphenyl magnesium bromide with ethyl diazoacetate, followed by hydrolysis and amination to yield the desired cyclopropanamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in neurotransmitter systems .

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine
  • 1-(2-Fluoro-4-methoxyphenyl)cyclopropanamine
  • 1-(4-Fluoro-3-methoxyphenyl)cyclopropanamine

Comparison: 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

XNDFQNGZBVAFOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.